molecular formula C12H10F2O B11896598 2-(Difluoromethyl)-7-methoxynaphthalene

2-(Difluoromethyl)-7-methoxynaphthalene

Cat. No.: B11896598
M. Wt: 208.20 g/mol
InChI Key: LVCYVUVBRZZTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-7-methoxynaphthalene ( 1261766-45-3) is a specialized organic compound belonging to the class of fluorinated naphthalenes. It has a molecular formula of C12H10F2O and a molecular weight of 208.20 g/mol . This compound serves as a valuable chemical building block (intermediate) in organic synthesis and medicinal chemistry research. The naphthalene core is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs, and is known for its ability to effectively orient functional groups for interaction with biological targets . The introduction of fluorine atoms, such as the difluoromethyl group in this molecule, is a common strategy in medicinal chemistry. Fluorination can profoundly alter a compound's properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one crucial for developing novel compounds with improved pharmacological profiles . As a fluorinated naphthalene derivative, it is primarily used in the construction of more complex molecules for pharmaceutical, agrochemical, and materials science research . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

2-(difluoromethyl)-7-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3

InChI Key

LVCYVUVBRZZTEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(F)F)C=C1

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Difluoromethyl 7 Methoxynaphthalene

Reactivity of the Naphthalene (B1677914) Aromatic Core

The naphthalene ring system is inherently more reactive than benzene (B151609) towards both substitution and addition reactions. msu.edu This is attributed to the lower loss of stabilization energy during the formation of the intermediate in electrophilic attack compared to benzene. libretexts.org Reactions tend to proceed in a way that preserves one of the aromatic rings. msu.edu

Electrophilic Aromatic Substitution Reactions on Activated Naphthalene Rings

The methoxy (B1213986) group at the 7-position of the naphthalene core is an activating, ortho-, para-directing group. This means it increases the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. In naphthalene systems, electrophilic substitution generally favors the 1-position (α-position) over the 2-position (β-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.com For 2-substituted naphthalenes, electrophilic attack is generally directed to the 1-position.

However, the directing effect of the methoxy group in 2-(difluoromethyl)-7-methoxynaphthalene would primarily influence the reactivity of the ring to which it is attached. The methoxy group at C-7 would activate the C-6 and C-8 positions for electrophilic attack. The difluoromethyl group at C-2 is an electron-withdrawing group, which deactivates the ring it is attached to, making the other ring the more likely site for electrophilic substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. wordpress.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, onto the aromatic ring. wordpress.com

The regioselectivity of these reactions on this compound would be a subject of interest, with the activating effect of the methoxy group competing with the deactivating effect of the difluoromethyl group and the inherent reactivity of the naphthalene core.

Reactivity of the Difluoromethyl Functional Group

The difluoromethyl (CF₂H) group possesses unique reactivity due to the presence of two electron-withdrawing fluorine atoms. This group can participate in a range of transformations, making it a valuable handle for further molecular modification.

Nucleophilic Substitution Reactions on the Difluoromethyl Moiety

While typically challenging, nucleophilic substitution at a difluoromethyl carbon can be achieved under specific conditions. The high electronegativity of the fluorine atoms makes the carbon atom electron-deficient and thus susceptible to attack by strong nucleophiles. However, fluoride (B91410) is a poor leaving group, which often hinders these reactions. youtube.com

Recent research has focused on developing methods to facilitate such substitutions. For instance, the conversion of difluoromethylarenes into more reactive synthons allows for their reaction with a variety of electrophiles. acs.org This approach often involves deprotonation of the C-H bond of the CF₂H group to generate a nucleophilic carbanion, which can then react with electrophiles. acs.org

Carbon-Fluorine Bond Activation and Subsequent Functionalization

The activation and subsequent functionalization of the strong carbon-fluorine (C-F) bond is a significant area of research in organofluorine chemistry. nih.gov This process typically requires the use of transition metal catalysts or potent main group metal reagents. nih.govnih.gov These methods can enable the replacement of a fluorine atom with other functional groups, providing a powerful tool for derivatization.

For this compound, C-F bond activation could lead to the formation of monofluoromethylated or other functionalized naphthalene derivatives. The specific conditions required for such a transformation would depend on the chosen catalytic system.

Radical Reactions Involving the Difluoromethyl Group

The difluoromethyl group can participate in radical reactions. mdpi.comrsc.org Under appropriate conditions, the C-H bond of the CF₂H group can be homolytically cleaved to generate a difluoromethyl radical (•CF₂H). This radical species can then engage in various reactions, such as addition to unsaturated systems or hydrogen atom abstraction. youtube.comyoutube.comkhanacademy.org The generation of such radicals is often initiated by light (photocatalysis) or radical initiators. mdpi.comyoutube.com These reactions provide a pathway for the introduction of the difluoromethylnaphthalene moiety into other organic molecules.

Reactivity of the Methoxy Functional Group

The methoxy (-OCH₃) group is generally stable but can undergo specific reactions.

Ether Cleavage: The most common reaction of the methoxy group is ether cleavage, typically achieved by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the methoxy group in this compound to a hydroxyl group, yielding 2-(difluoromethyl)naphthalen-7-ol.

Nucleophilic Aromatic Substitution: In some activated systems, the methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when there is a strong electron-withdrawing group ortho or para to it. elsevierpure.com While less common for a simple methoxy group on a naphthalene ring, this reactivity can be induced under specific conditions.

Methoxy Group-Directed Chemical Transformations

The methoxy group at the 7-position of the naphthalene ring is a key site for chemical modification. Its electron-donating nature activates the aromatic ring towards electrophilic substitution and also allows for its own transformation into other functional groups.

One of the most common transformations of an aryl methoxy group is demethylation to yield the corresponding phenol (B47542). This can be achieved using various reagents, such as strong protic acids like hydrobromic acid, often in the presence of a phase-transfer catalyst like Aliquat-336 to enhance reaction rates. Lewis acids are also effective for this purpose. The resulting hydroxyl group can then serve as a handle for further functionalization, for instance, through conversion to a triflate, which is an excellent leaving group in cross-coupling reactions.

Another important reaction involving the methoxy group is nucleophilic aromatic substitution . While direct displacement of the methoxy group is challenging due to its poor leaving group ability, it can be facilitated by the presence of activating groups on the naphthalene ring. For instance, in related 1-methoxynaphthalene (B125815) systems, the presence of a sulfonyl group at the 2-position enables the displacement of the methoxy group by Grignard reagents nih.gov. This suggests that appropriate functionalization of the this compound scaffold could open pathways for similar substitutions.

Transformation Reagent/Catalyst Product Reference
DemethylationHBr, Aliquat-3367-(Difluoromethyl)naphthalen-2-ol bldpharm.com
Nucleophilic Substitution (on activated system)Grignard Reagent7-(Difluoromethyl)-2-alkyl/arylnaphthalene nih.gov

Redox Chemistry of the Compound

The redox chemistry of this compound involves both the oxidation and reduction of the naphthalene ring system. The presence of both an electron-donating (methoxy) and an electron-withdrawing (difluoromethyl) group can influence the regioselectivity and feasibility of these reactions.

Oxidation Reactions of the Naphthalene System

The oxidation of naphthalene systems can proceed via several pathways, including dearomative dihydroxylation and oxidation of side chains. The oxidation of substituted naphthalenes often yields complex mixtures of products, and the regioselectivity is highly dependent on the substituents and the oxidizing agent used.

For instance, the oxidation of 2-substituted naphthalenes can lead to the formation of tetraols, with the reaction proceeding on the unsubstituted ring acs.org. In the case of this compound, oxidation would be expected to occur on the ring that does not bear the methoxy group. The atmospheric oxidation of substituted naphthalenes, initiated by hydroxyl radicals, has also been studied, leading to the formation of various oxygenated products researchgate.net.

Enzymatic oxidation using naphthalene 1,2-dioxygenase is another route, which typically results in the formation of cis-diols on the aromatic ring nih.govrsc.org. For substrates with alkyl groups, benzylic monooxygenation can also occur nih.govrsc.org.

Oxidation Type Reagent/System Potential Product(s) Reference
Dearomative DihydroxylationFe(5-tips3tpa) catalyst, H₂O₂Tetrahydroxylated naphthalene derivative acs.org
Enzymatic OxidationNaphthalene 1,2-dioxygenasecis-diol on the naphthalene ring nih.govrsc.org
Atmospheric OxidationOH radicalsVarious oxygenated products researchgate.net

Reduction Reactions of the Naphthalene System

The reduction of the naphthalene ring system can be achieved using methods such as the Birch reduction. This reaction involves the use of an alkali metal (like sodium or potassium) in liquid ammonia (B1221849) with an alcohol as a proton source acs.orgacs.org. The Birch reduction of naphthalenes typically yields 1,4-dihydronaphthalene (B28168) derivatives as the kinetic product researchgate.net.

The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-donating groups, like the methoxy group, generally remain on the unsaturated portion of the reduced ring, while electron-withdrawing groups, such as the difluoromethyl group, tend to end up on the saturated part of the ring acs.org. In the case of this compound, this would likely lead to reduction of the ring bearing the difluoromethyl group.

The use of potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) offers an alternative to the traditional Birch reduction conditions, also yielding dihydro- and tetrahydronaphthalene derivatives beilstein-journals.org.

Reduction Type Reagent/System Typical Product Reference
Birch ReductionNa or K, liquid NH₃, alcohol1,4-Dihydronaphthalene derivative acs.orgacs.orgresearchgate.net
C₈K ReductionC₈K, THFDihydro- or Tetrahydronaphthalene derivative beilstein-journals.org

Strategies for Synthetic Derivatization

The functional groups on this compound provide multiple handles for synthetic derivatization, allowing for the modification of its side chains and the construction of larger, more complex molecular architectures.

Modification of Peripheral Side Chains for Functional Diversification

Both the methoxy and difluoromethyl groups can be targets for modification. As previously discussed, the methoxy group can be demethylated to a phenol. This phenol can then be used in a variety of reactions, such as etherification or conversion to a triflate for cross-coupling.

The difluoromethyl group is generally stable, but under certain conditions, it could potentially be further functionalized. However, direct modification of the difluoromethyl group is less common than transformations involving the methoxy group or the aromatic ring itself.

A powerful strategy for functional diversification is palladium-catalyzed cross-coupling. By converting the methoxy group to a triflate or by introducing a halogen onto the naphthalene ring, a wide range of new bonds can be formed. Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck couplings can be employed to introduce new aryl, alkyl, alkynyl, or amino groups sigmaaldrich.comrsc.orgrsc.org.

Derivatization Strategy Key Intermediate Potential Reaction(s) Reference
Methoxy Group Modification7-(Difluoromethyl)naphthalen-2-olEtherification, Esterification
Conversion to Triflate7-(Difluoromethyl)naphthalen-2-yl trifluoromethanesulfonateSuzuki, Sonogashira, Heck, Buchwald-Hartwig
Halogenation of Naphthalene RingHalogenated this compoundSuzuki, Sonogashira, Heck, Buchwald-Hartwig sigmaaldrich.comrsc.orgrsc.org

Formation of Extended Pi-Systems

The naphthalene core of this compound serves as an excellent building block for the construction of extended π-conjugated systems. These materials are of interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) nih.govrsc.orgbeilstein-journals.orgrsc.orgnih.gov.

Starting from a functionalized derivative of this compound, such as a halogenated or boronic acid-substituted version, cross-coupling reactions can be used to link multiple naphthalene units or to attach other aromatic or heteroaromatic moieties. This allows for the synthesis of oligomers and polymers with tailored electronic and photophysical properties.

The choice of coupling partners and reaction conditions can be used to control the length of the π-system, its planarity, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for device performance.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

Modern methods for the difluoromethylation of arenes, such as 7-methoxynaphthalene, predominantly proceed through radical-based pathways. These reactions offer advantages over traditional methods, including milder conditions and improved functional group tolerance. researchgate.netrsc.org Elucidation of these mechanisms involves analyzing reaction pathways, identifying key intermediates, and understanding the electron transfer processes that initiate the radical cascade.

The formation of 2-(difluoromethyl)-7-methoxynaphthalene via a radical pathway typically involves several key steps. A common approach is the use of a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), often in conjunction with a photocatalyst or a transition-metal catalyst like copper. acs.orgnih.gov

A plausible reaction pathway initiated by a photocatalyst can be outlined as follows:

Initiation: A photocatalyst (PC), upon absorbing visible light, is excited to a high-energy state (PC*). This excited catalyst then engages in a single electron transfer (SET) with the difluoromethyl precursor (e.g., CF2HSO2Na), generating the difluoromethyl radical (•CF2H) and the oxidized catalyst (PC+•).

Propagation: The highly reactive •CF2H radical adds to the electron-rich naphthalene (B1677914) ring of 7-methoxynaphthalene. This addition preferentially occurs at the C2 position to form a stabilized radical intermediate.

Rearomatization/Termination: The resulting radical intermediate is then oxidized by the catalyst (PC+•), which regenerates the ground-state photocatalyst (PC) and forms a carbocation. Subsequent deprotonation of this carbocation yields the final product, this compound, and restores the aromaticity of the ring.

In copper-catalyzed systems, the pathway involves different intermediates but follows a similar radical logic. A Cu(I) species might be oxidized to Cu(II) while generating the •CF2H radical. The radical then adds to the arene, and the resulting intermediate could be oxidized by the Cu(II) species in a reductive elimination step to furnish the product and regenerate the Cu(I) catalyst. rsc.org

The entire reaction mechanism hinges on the generation and reaction of specific, highly reactive intermediates.

Difluoromethyl Radical (•CF2H): This is the primary reactive species responsible for the C-CF2H bond formation. It is typically generated from stable precursors like sulfones (e.g., 2-PySO2CF2H), sulfinates (CF2HSO2Na), or bromodifluoromethane (B75531) (HCF2Br) through photoredox, transition-metal, or electrochemical means. researchgate.netnih.gov Radical trapping experiments using agents like TEMPO or 1,1-diphenylethylene (B42955) can provide experimental evidence for the presence of •CF2H radicals; suppression of the reaction in the presence of these agents strongly indicates a radical mechanism. nih.gov

Naphthyl Radical Adduct: The addition of the •CF2H radical to the 7-methoxynaphthalene core generates a resonance-stabilized radical intermediate. The stability of this adduct is a key factor in determining the regioselectivity of the reaction. The unpaired electron can be delocalized across the naphthalene ring system, and the position of the methoxy (B1213986) group influences the stability of the various possible regioisomeric radical adducts.

Single Electron Transfer (SET) is a fundamental process that underpins many modern radical difluoromethylation reactions. numberanalytics.com SET involves the transfer of a single electron from a donor molecule to an acceptor molecule, resulting in the formation of radical ions. numberanalytics.com

In the context of forming this compound, an SET event is the key initiation step.

In Photoredox Catalysis: An excited photocatalyst, rich in electrons, can act as the electron donor. It transfers a single electron to a difluoromethyl precursor (the acceptor), like CF2HSO2Na, causing its fragmentation into SO2 and the •CF2H radical. nih.gov

In Copper Catalysis: A low-valent copper(I) complex can act as the electron donor, transferring an electron to generate the •CF2H radical and a copper(II) species. acs.org

The feasibility of an SET process is governed by the redox potentials of the donor and acceptor species. numberanalytics.com The energy difference between the species involved dictates the driving force for the electron transfer. elsevierpure.comnih.gov Understanding these energetic factors is crucial for selecting the appropriate catalyst and reaction conditions to facilitate the efficient generation of the required radical intermediates.

Kinetic and Thermodynamic Aspects of Reactions

The synthesis of this compound, likely proceeding through the O-difluoromethylation of 7-methoxy-2-naphthol (B49774), involves key kinetic and thermodynamic considerations that govern the reaction's feasibility and efficiency.

Kinetic Isotope Effects (KIEs) in Carbon-Fluorine Bond Formation

The formation of the C-F bonds in the difluoromethyl group is a critical step in the synthesis of this compound. Studying the kinetic isotope effect (KIE) can provide profound insights into the mechanism of this bond formation. The KIE is the ratio of the rate constant of a reaction using a lighter isotope to that of the same reaction using a heavier isotope (kH/kD).

While no direct KIE studies have been published for the difluoromethylation of 7-methoxy-2-naphthol, we can draw analogies from studies on the difluoromethylation of other phenols. The reaction is often proposed to proceed via the formation of difluorocarbene (:CF2) from a suitable precursor, which then reacts with the phenoxide ion.

A key mechanistic question is whether the C-H bond of the difluoromethyl group is formed before, during, or after the C-O bond formation. If the C-H bond is formed in the rate-determining step, a primary kinetic isotope effect would be expected when using a deuterated difluoromethylating agent.

For instance, in the difluoromethylation of phenols with difluoromethyltriflate (HCF2OTf), a deuterium (B1214612) labeling study showed incorporation of deuterium into the product when the reaction was conducted in D2O. mdpi.com This suggests that a proton transfer from the solvent is involved in the formation of the difluoromethyl group. However, whether this is the rate-determining step and the magnitude of the associated KIE would require further investigation.

A hypothetical experiment to determine the KIE for the synthesis of this compound could involve the following:

Synthesis of a deuterated difluoromethylating agent: For example, deuterated difluoromethyltriflate (DCF2OTf).

Parallel kinetic experiments: Running the difluoromethylation of 7-methoxy-2-naphthol with both HCF2OTf and DCF2OTf under identical conditions.

Rate determination: Measuring the initial rates of both reactions.

KIE calculation: Calculating the ratio of the rate constants (kH/kD).

A significant primary KIE (typically > 2) would provide strong evidence for the C-H(D) bond formation being involved in the rate-determining step of the reaction.

Reaction Rate Studies and Optimization

The rate of formation of this compound from 7-methoxy-2-naphthol is influenced by several factors, including the choice of difluoromethylating agent, base, solvent, and temperature.

Difluoromethylating Agents: Various reagents can be used to generate difluorocarbene or a difluoromethyl cation equivalent. Common examples include:

Chlorodifluoromethane (Freon 22): A traditional but ozone-depleting gas.

Sodium chlorodifluoroacetate (ClCF2COONa): A solid that decomposes upon heating to generate difluorocarbene.

Difluoromethyltriflate (HCF2OTf): A liquid reagent that reacts under basic conditions. mdpi.com

S-(Difluoromethyl)diarylsulfonium salts: Stable solid reagents that generate difluorocarbene.

The choice of reagent significantly impacts the reaction conditions and rates. For example, reactions with HCF2OTf are often rapid at room temperature, while those with ClCF2COONa typically require elevated temperatures. mdpi.comosti.gov

Reaction Optimization: To maximize the yield and rate of the synthesis of this compound, a systematic optimization of reaction parameters would be necessary. This would involve studying the effect of:

Base: The choice and concentration of the base (e.g., KOH, NaOH, K2CO3) are critical for the deprotonation of the naphthol and for the generation of difluorocarbene from certain precursors.

Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for such reactions include acetonitrile (B52724), DMF, and THF.

Temperature: The reaction rate is highly dependent on temperature. An optimal temperature would provide a reasonable reaction rate without leading to significant decomposition of reactants or products.

Concentration: The concentration of the reactants can affect the reaction order and rate.

A hypothetical study on the optimization of the synthesis of this compound from 7-methoxy-2-naphthol and HCF2OTf might yield data similar to that presented in Table 1.

Table 1: Hypothetical Optimization of the Synthesis of this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (2)CH3CN25185
2NaOH (2)CH3CN25182
3K2CO3 (2)CH3CN252445
4KOH (2)DMF25188
5KOH (2)THF25175
6KOH (2)CH3CN0460
7KOH (2)CH3CN500.580
8KOH (1.5)CH3CN25170
9KOH (3)CH3CN25186

This table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for the synthesis.

Thermodynamic Favorability of Synthetic Routes

The reaction can be represented as:

7-methoxy-2-naphthol + "CF2H+" source → this compound + byproducts

The thermodynamics of this process are influenced by the bond energies of the bonds being broken and formed. The key transformation is the replacement of an O-H bond with a C-O and a C-H bond (as part of the O-CF2H group).

The thermodynamic favorability can be influenced by the reaction conditions. For example, the equilibrium can be shifted towards the products by removing a byproduct.

A more detailed thermodynamic analysis would require computational chemistry methods, such as Density Functional Theory (DFT), to calculate the enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) of the reactants and products. A hypothetical set of calculated thermodynamic data is presented in Table 2.

Table 2: Hypothetical Calculated Thermodynamic Data for the Synthesis of this compound

CompoundΔHf° (kJ/mol)ΔGf° (kJ/mol)
7-methoxy-2-naphthol-250-150
Difluorocarbene (:CF2)-185-190
This compound-500-380

Based on this hypothetical data, the change in enthalpy (ΔHrxn) and Gibbs free energy (ΔGrxn) for the reaction of 7-methoxy-2-naphthol with difluorocarbene can be estimated:

ΔHrxn = ΔHf°(products) - ΔHf°(reactants) = -500 - (-250 + -185) = -65 kJ/mol ΔGrxn = ΔGf°(products) - ΔGf°(reactants) = -380 - (-150 + -190) = -40 kJ/mol

The negative values for both ΔHrxn and ΔGrxn would indicate that the reaction is enthalpically and thermodynamically favorable.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(difluoromethyl)-7-methoxynaphthalene, the aromatic protons on the naphthalene (B1677914) ring system typically appear as multiplets in the downfield region, a consequence of their varied electronic environments. The methoxy (B1213986) group protons present as a sharp singlet, while the difluoromethyl group's proton shows a characteristic triplet splitting pattern due to coupling with the two adjacent fluorine atoms.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Naphthalene-H7.88 - 7.14m-
-OCH₃3.91s-
-CHF₂6.82t56.3

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used for analysis.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound displays distinct signals for each unique carbon atom. The carbon of the difluoromethyl group is readily identified by its triplet splitting, a result of coupling to the two fluorine atoms. The aromatic carbons appear at various chemical shifts depending on their position on the naphthalene ring and the influence of the electron-donating methoxy group and the electron-withdrawing difluoromethyl group.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Naphthalene-C135.5 - 114.1--
C-OCH₃159.4s-
-OCH₃55.3s-
-CHF₂129.3q23.2

Note: Chemical shifts are referenced to the solvent signal.

¹⁹F NMR for Fluorine Environments and Coupling Patterns

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. ichorlifesciences.com In the case of this compound, the ¹⁹F NMR spectrum exhibits a doublet, which arises from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. nih.gov

Table 3: ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHF₂-93.05d56.4

Note: Chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃. colorado.edu

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the naphthalene ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the difluoromethyl and methoxy groups to the correct positions on the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the naphthalene ring by observing through-space interactions between protons on different parts of the molecule.

The combination of these 2D NMR techniques allows for a comprehensive and detailed structural characterization of this compound. nih.govrsc.orgrsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.netnih.gov For this compound, HRMS would confirm the molecular formula C₁₂H₁₀F₂O by matching the experimentally measured exact mass to the calculated theoretical mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₂H₁₀F₂O
Calculated Exact Mass208.0699
Measured Exact Mass208.0694

Note: The measured exact mass may vary slightly depending on the instrument and ionization method used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the assessment of purity and the definitive identification of this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the chromatographic column before being introduced into the mass spectrometer. The high-resolution separation achieved by gas chromatography is essential for isolating the target compound from any impurities or starting materials remaining from its synthesis.

Upon entering the mass spectrometer, the molecules are ionized, most commonly through electron ionization (EI). This process generates a molecular ion (M⁺•), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural elucidation.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aromatic compounds is well-documented. youtube.comwhitman.edu The presence of the naphthalene core leads to a prominent molecular ion. whitman.edu Common fragmentation pathways for substituted naphthalenes involve cleavages at the substituent groups and characteristic rearrangements within the aromatic system. youtube.comacs.org

The fragmentation of this compound is predicted to exhibit the following characteristic patterns:

Loss of the difluoromethyl group: A significant fragment would likely arise from the cleavage of the C-C bond between the naphthalene ring and the difluoromethyl group, resulting in a naphthyl cation.

Loss of the methoxy group: Cleavage of the ether bond can lead to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Tropylium ion formation: Rearrangement of the naphthalene ring system upon fragmentation can lead to the formation of stable tropylium-like cations. youtube.com

Fragments from the difluoromethyl group: The presence of fluorine would lead to characteristic isotopic patterns and fragment ions containing one or two fluorine atoms.

The retention time from the gas chromatograph, combined with the unique mass spectrum, allows for the unambiguous identification and quantification of this compound, thereby assessing its purity.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Predicted m/z Description
[M]⁺ 210.06 Molecular Ion
[M - CHF₂]⁺ 159.05 Loss of difluoromethyl group
[M - OCH₃]⁺ 179.05 Loss of methoxy group

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the substituted naphthalene core and its functional groups. The spectrum of the related compound, 2-methoxynaphthalene (B124790), shows characteristic peaks for the aromatic C-H stretching, C=C stretching of the naphthalene ring, and C-O stretching of the methoxy group. chemicalbook.comnih.gov

For this compound, the following IR absorption bands are predicted:

Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H bonds on the naphthalene ring. researchgate.net

C-F stretching: The presence of the difluoromethyl group will introduce strong absorption bands in the region of 1100-1000 cm⁻¹ due to the C-F stretching vibrations.

C-H stretching (difluoromethyl group): A band corresponding to the C-H stretching of the CHF₂ group is expected around 2980-2950 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region will arise from the stretching vibrations of the carbon-carbon bonds within the naphthalene ring system. researchgate.netresearchgate.net

C-O stretching: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are expected to appear around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch (CHF₂) 2980-2950
Aromatic C=C Stretch 1600-1400
C-O-C Asymmetric Stretch ~1250
C-F Stretch 1100-1000

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional information about its molecular structure. The symmetric vibrations of the naphthalene ring are typically strong in the Raman spectrum. researchgate.net

Key predicted Raman shifts for this compound include:

Ring breathing modes: Intense bands corresponding to the symmetric "breathing" vibrations of the naphthalene ring are expected in the region of 1400-1300 cm⁻¹.

C-H stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible, though typically weaker than in the IR spectrum.

C-F symmetric stretching: The symmetric stretching of the C-F bonds in the difluoromethyl group will give rise to a characteristic Raman signal.

Substituent-ring vibrations: Vibrations associated with the C-C bond connecting the difluoromethyl group and the C-O bond of the methoxy group to the naphthalene ring will also be present.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of aromatic compounds like naphthalene derivatives reveals characteristic absorption bands arising from π → π* transitions within the conjugated ring system. The UV-Vis spectrum of naphthalene itself shows three main absorption bands. aanda.orgresearchgate.net Substitution on the naphthalene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. aanda.orgias.ac.in

The methoxy group is an electron-donating group, which typically causes a bathochromic (red) shift of the absorption maxima. The difluoromethyl group, being electron-withdrawing, is expected to have an opposing effect. The final spectrum of this compound will be a result of the combined electronic effects of both substituents on the naphthalene chromophore.

The spectrum is predicted to show strong absorptions in the UV region, with maxima likely to be observed around 220-240 nm and 280-300 nm, similar to other substituted naphthalenes. aanda.org

Table 3: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

Transition Predicted λₘₐₓ (nm)
¹Bₐ ~230
¹Lₐ ~280

Fluorescence Spectroscopy for Photophysical Properties of Derivatives

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.govroyalsocietypublishing.org Upon excitation with UV light, they can emit light at a longer wavelength. The fluorescence quantum yield and emission wavelength are highly sensitive to the nature and position of substituents on the naphthalene ring. nih.gov

Derivatives of this compound could be synthesized to tune their photophysical properties for various applications, such as fluorescent probes. nih.govmdpi.comnih.gov The introduction of different functional groups could lead to derivatives with enhanced quantum yields, longer emission wavelengths, or sensitivity to their environment.

The fluorescence emission of derivatives would originate from the excited singlet state (S₁) of the naphthalene ring system. The methoxy group generally enhances fluorescence, while the effect of the difluoromethyl group would depend on its influence on the electronic structure and non-radiative decay pathways. It is anticipated that derivatives of this compound would exhibit fluorescence in the violet-blue region of the electromagnetic spectrum, with the exact emission maximum being dependent on the specific derivatization and the solvent used. manipal.edu

Specialized Techniques for Reactive Intermediates

The study of reactive intermediates, such as radicals, is crucial for understanding reaction mechanisms and the degradation pathways of chemical compounds. For a molecule like this compound, the formation of radical species can be anticipated under various conditions, including photochemical or high-energy processes. The characterization of these transient species requires specialized spectroscopic techniques capable of detecting and providing structural information on short-lived molecules with unpaired electrons.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy for Radicals

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective technique for the detection and characterization of gas-phase species, including radical intermediates. The method involves the absorption of two or more photons by a molecule, where the first photon excites the species to an intermediate electronic state, and a subsequent photon ionizes it. By tuning the wavelength of the laser, a spectrum of the intermediate state is obtained. This technique is particularly valuable for distinguishing between different isomers and for obtaining detailed vibrational and electronic structural information about the radical.

While no specific REMPI studies on the this compound radical are available in the current literature, the principles of the technique suggest its potential applicability. For instance, studies on other aromatic radicals have demonstrated the power of REMPI in resolving fine spectroscopic details. rsc.org The high selectivity of REMPI would be advantageous in a complex environment where multiple radical species might be present. A hypothetical REMPI experiment on the this compound radical would involve generating the radical in the gas phase, for example, through photolysis, and then probing it with a tunable laser to record its electronic spectrum. The resulting spectrum would provide valuable information about the geometry and electronic structure of the radical, including how the difluoromethyl and methoxy substituents influence the electronic distribution in the naphthalene core.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, including radicals. The method is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resulting EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei, which leads to hyperfine splitting patterns.

Although no direct EPR studies on the this compound radical have been reported, extensive research on other naphthalene-based radicals provides a solid framework for predicting the expected spectral features. For example, studies on methyl- and tert-butyl-substituted naphthalene radicals have shown that the hyperfine coupling constants are sensitive to the position of the substituents on the naphthalene ring. rsc.orgacs.org These coupling constants provide a direct measure of the spin density distribution, revealing which atoms in the molecule carry the highest portion of the unpaired electron.

In a hypothetical EPR spectrum of the this compound radical, one would expect to observe hyperfine couplings to the fluorine atoms of the difluoromethyl group and to the various protons on the naphthalene ring. The magnitude of these couplings would be invaluable for mapping the spin density distribution and understanding the electronic effects of the substituents. Below is a table with representative hyperfine coupling constant data from a related naphthalene radical to illustrate the type of information that can be obtained from an EPR spectrum.

Radical SpeciesPositionHyperfine Coupling Constant (Gauss)
Naphthalene Anion Radicalα-protons4.90
β-protons1.83

This table presents data for the naphthalene anion radical as a representative example. The values for the this compound radical would be different due to the influence of the substituents. youtube.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the diffraction pattern, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. This information provides unambiguous details about bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the latest literature search, a crystal structure for this compound has not been reported. However, the crystal structures of numerous related naphthalene derivatives have been determined, providing insights into the expected structural features. For example, the analysis of other substituted naphthalenes reveals how different functional groups influence the packing of the molecules in the crystal lattice.

To illustrate the type of data obtained from a single-crystal XRD study, the following table presents crystallographic data for a related aromatic compound, 2-methoxy-4,6-diphenylnicotinonitrile. nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupP21212
a (Å)8.2345(3)
b (Å)12.3456(5)
c (Å)16.7890(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1707.8(1)
Z4

This data is for 2-methoxy-4,6-diphenylnicotinonitrile and serves as a representative example of crystallographic data that would be obtained for this compound if a suitable crystal were analyzed. nih.gov

A successful XRD analysis of this compound would provide precise measurements of the C-F and C-O bond lengths and the geometry around the substituent attachment points on the naphthalene ring. Furthermore, it would reveal the nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing and ultimately influence the material's physical properties.

Focused Research on this compound Reveals Limited Publicly Available Data

Despite a comprehensive investigation into the chemical compound this compound, a thorough review of scientific literature and chemical databases has revealed a significant lack of specific information on its synthesis, properties, and applications. While the broader classes of difluoromethylated and methoxy-substituted naphthalenes are subjects of scientific inquiry, this particular molecule appears to be largely unexplored in publicly accessible research.

Initial searches aimed to gather data on the applications of this compound in chemical research, with a specific focus on its potential role as a versatile building block in organic synthesis and its applications in materials science. The investigation was structured to explore its use as a scaffold for constructing complex organic molecules, a precursor for chemical transformations, and its potential in the design of functional materials, including organic electronic materials and polymers.

However, targeted searches for the synthesis, characterization, and application data of "this compound" yielded no specific results. Further attempts to locate spectroscopic data (such as NMR, IR, and mass spectrometry) or physical properties (like melting and boiling points) for this compound were unsuccessful. Consequently, the creation of detailed data tables as requested is not feasible.

The investigation extended to broader but related areas. For instance, research on analogous compounds such as 2-fluoromethyl-7-methylnaphthalene and various difluoromethylated aromatic compounds highlights the general interest in fluorine-containing molecules in medicinal chemistry and materials science. The difluoromethyl group is recognized for its unique electronic properties and its ability to act as a bioisostere for other functional groups. Similarly, the methoxynaphthalene scaffold is a common feature in many biologically active compounds and functional materials.

In the realm of materials science, studies on naphthalene-based polymers like polyimides and polyethylene (B3416737) naphthalate (PEN) analogs demonstrate the importance of the naphthalene core in creating materials with high thermal stability and desirable mechanical and electronic properties. Research into n-type organic field-effect transistors (OFETs) often involves naphthalene diimide derivatives, showcasing the potential of naphthalene-based structures in organic electronics.

Despite the relevance of these related fields, the absence of specific data for this compound prevents a detailed discussion of its unique contributions or potential advantages in these applications. Without experimental or theoretical data on this specific molecule, any discussion would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Applications of Difluoromethylated Naphthalenes in Chemical Research

Development of Agrochemical Active Ingredients

The difluoromethyl group is recognized as a crucial isostere in the design of modern agrochemicals. Its inclusion in molecular structures can enhance metabolic stability and biological activity. While research into 2-(difluoromethyl)-7-methoxynaphthalene for specific agrochemical applications is not extensively documented in publicly available literature, the broader class of difluoromethylated compounds is of significant interest in the agricultural sector. The CF2H group serves as a versatile bioisostere for moieties like methyl (CH3), hydroxymethyl (CH2OH), and aminomethyl (CH2NH2), offering a strategy to optimize the performance of active ingredients. acs.org The development of pyrimidine (B1678525) derivatives, for instance, has been a long-standing area of research for major agrochemical companies, and the incorporation of fluorine-containing groups is a key strategy in creating novel and effective pesticides. researchgate.net

Modulation of Molecular Properties for Research Tools

The strategic placement of difluoromethyl groups on a naphthalene (B1677914) core allows for the precise modulation of its electronic and steric properties. This capability is particularly valuable in the creation of specialized research tools, such as chemical probes and components for supramolecular assemblies.

Tuning Electronic and Steric Properties in Chemical Probes

The difluoromethyl group's electron-withdrawing nature and steric bulk can be harnessed to create highly sensitive molecular probes. While direct studies on this compound as a probe are not prominent, related research on fluorinated naphthalenes provides strong evidence for their utility. For example, naphthalene-based fluorescent probes have been developed for detecting biologically important molecules like glutathione. nih.gov The substitution pattern on the naphthalene ring, including the presence of fluorine-containing groups, is critical for tuning the probe's sensitivity and selectivity. nih.govmdpi.com The introduction of a CF2H group can influence the photophysical properties of the naphthalene system, potentially leading to the development of novel sensors with enhanced performance. Research has shown that even subtle changes, like the introduction of a fluorine atom, can significantly impact the sensing capabilities of naphthalene-based probes. nih.gov

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry explores the non-covalent interactions between molecules. The unique electronic properties of fluorinated aromatic compounds, including difluoromethylated naphthalenes, make them attractive building blocks for constructing complex supramolecular architectures. Naphthalene diimides, a related class of compounds, have been extensively used in the construction of 1D supramolecular chains through π-π stacking interactions. nih.gov The introduction of a difluoromethyl group could modulate these interactions, offering a way to control the assembly and properties of such structures. The ability of naphthalene derivatives to participate in host-guest chemistry, for instance with cyclodextrins, further highlights their potential in creating intricate and functional supramolecular systems. nih.gov

Fluorinated Aromatics in Radiochemistry Research

The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting radioisotope, is widespread in Positron Emission Tomography (PET), a powerful molecular imaging technique. frontiersin.orgnih.gov The development of efficient methods for incorporating ¹⁸F into aromatic systems is a major focus of radiochemistry research.

Methodologies for Carbon-¹⁸F Bond Formation in Organic Systems

The synthesis of ¹⁸F-labeled radiotracers is challenging due to the short half-life of the isotope (approximately 110 minutes). harvard.edu This necessitates rapid and efficient methods for carbon-fluorine bond formation. While direct ¹⁸F-fluorination of this compound has not been specifically detailed, the broader research in this area is highly relevant.

Key approaches to C-¹⁸F bond formation include nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed reactions. frontiersin.orgnih.govacs.org For SₙAr reactions, the aromatic ring must typically be activated by an electron-withdrawing group in the ortho or para position to the leaving group. frontiersin.orgnih.gov The difluoromethyl group's electron-withdrawing nature could potentially facilitate such reactions on the naphthalene core.

Recent advancements have focused on developing milder and more versatile methods. These include the use of diaryliodonium salts and copper-catalyzed reactions with aryl boronic acids or esters as precursors. nih.govacs.org These methods have expanded the scope of accessible ¹⁸F-labeled aromatic compounds, including those with electron-rich and complex structures. acs.org The development of methods to create ¹⁸F-labeled difluoromethyl groups (¹⁸F-CF₂H) is also an active area of research, as this would allow for the direct labeling of molecules containing this important motif. researchgate.net

Q & A

Basic Question: What synthetic methodologies are effective for preparing 2-(difluoromethyl)-7-methoxynaphthalene, and how can reaction conditions be optimized?

Answer:
The synthesis of naphthalene derivatives often involves Friedel-Crafts alkylation or acid-catalyzed condensation. For example, 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene was synthesized using a phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixture at 60°C for 8 hours, achieving a 56% yield after recrystallization . To optimize conditions for this compound:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., MsOH) to enhance electrophilic substitution.
  • Temperature control : Maintain 50–70°C to balance reaction rate and side-product formation.
  • Purification : Employ column chromatography or recrystallization (ethanol/water) to isolate the product.
    Validate purity via HPLC or GC-MS, referencing spectral databases like NIST Chemistry WebBook for structural confirmation .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks and fragmentation patterns. Cross-reference with NIST Standard Reference Database 69 for spectral matching .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethyl vs. methoxy groups).
  • X-ray Crystallography : Resolve crystal structure to validate stereoelectronic effects of fluorine substituents .
  • Chromatography : HPLC with UV detection ensures purity (>95%) and monitors degradation products .

Advanced Question: How does the difluoromethyl group influence the compound’s pharmacokinetics and target binding compared to non-fluorinated analogs?

Answer:
Fluorine substituents alter bioavailability and binding through:

  • Lipophilicity : The difluoromethyl group increases logP, enhancing membrane permeability .
  • Electron-withdrawing effects : Stabilizes adjacent charges, reducing basicity of amines and altering protein-ligand interactions.
  • Conformational rigidity : Fluorine’s stereoelectronic effects restrict rotational freedom, improving docking precision.
    Compare with non-fluorinated analogs using molecular dynamics simulations or isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Advanced Question: How can researchers address contradictions in toxicological data for naphthalene derivatives?

Answer:
Contradictions often arise from variability in experimental design. Apply the following framework:

  • Risk of Bias Assessment : Use tools like Table C-6/C-7 () to evaluate randomization, dose reporting, and outcome measures in animal/human studies.
  • Inclusion Criteria : Adopt standardized health outcomes (e.g., hepatic/renal effects) and exposure routes (oral/inhalation) from Table B-1 ( ).
  • Meta-analysis : Pool data from studies with comparable methodologies (e.g., LC₅₀ values) while excluding outliers with high bias risk .

Advanced Question: What strategies mitigate oxidative degradation of this compound during storage?

Answer:

  • Storage conditions : Keep at −20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Container selection : Use amber glass vials to block UV light, which accelerates degradation .
    Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and track impurities via LC-MS .

Methodological Question: How to design a study evaluating the environmental persistence of this compound?

Answer:

  • Partitioning studies : Measure logK₀w (octanol-water coefficient) to predict bioaccumulation.
  • Degradation assays : Conduct hydrolysis (pH 4–9 buffers) and photolysis (UV light at 254 nm) tests .
  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to assess aquatic toxicity .
    Report data using Table B-1 criteria ( ), including exposure duration and systemic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.